Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride
Description
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is a chiral α-amino ester derivative with a benzyl chloride substituent. The compound features an acetamide backbone, where the amino group is attached to a chloromethyl-substituted aromatic ring. This structure confers reactivity at the chloromethyl site, making it valuable in pharmaceutical synthesis as an intermediate for alkylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFPHMQKZWADLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Esterification
A widely reported method begins with 4-(chloromethyl)benzaldehyde as the starting material. The aldehyde undergoes condensation with ethyl cyanoacetate in the presence of ammonium acetate to form 2-cyano-2-[4-(chloromethyl)phenyl]acetate. Subsequent hydrogenation using Raney nickel under $$ \text{H}2 $$ pressure (3–5 bar) reduces the nitrile group to a primary amine, yielding 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. Esterification with methanol in the presence of thionyl chloride ($$ \text{SOCl}2 $$) or sulfuric acid ($$ \text{H}2\text{SO}4 $$) converts the carboxylic acid to the methyl ester. Finally, treatment with hydrochloric acid gas in acetone or methanol produces the hydrochloride salt.
Key Conditions :
Strecker Synthesis with Chloromethylphenyl Precursors
An alternative approach employs the Strecker amino acid synthesis. 4-(Chloromethyl)benzaldehyde reacts with ammonium chloride ($$ \text{NH}4\text{Cl} $$) and potassium cyanide ($$ \text{KCN} $$) in aqueous methanol to form the α-amino nitrile intermediate. Acidic hydrolysis with 6 M hydrochloric acid ($$ \text{HCl} $$) at 90–95°C for 12 hours yields 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. Esterification with methanol and $$ \text{H}2\text{SO}_4 $$, followed by salt formation with $$ \text{HCl} $$, completes the synthesis.
Advantages :
- Avoids hydrogenation steps, reducing catalyst costs.
- Higher functional group tolerance for sensitive chloromethyl groups.
Challenges :
- Cyanide handling requires strict safety protocols.
- Hydrolysis conditions may degrade the chloromethyl moiety if temperatures exceed 100°C.
Optimization of Hydrochloride Salt Formation
The final hydrochloride salt formation is critical for stability and bioavailability. Two predominant methods are observed:
Direct Gas Purging
The free base of methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate is dissolved in acetone or methanol. Hydrochloric acid gas ($$ \text{HCl} $$) is purged into the solution at 0–5°C until pH 1–2 is achieved. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
Yield : 85–90%
Purity : >99% (by HPLC) when using anhydrous solvents.
Acid-Base Neutralization
The free base is reacted with concentrated $$ \text{HCl} $$ in aqueous ethanol (1:1 v/v). The mixture is stirred at 25°C for 2 hours, then cooled to 5°C to crystallize the hydrochloride salt. This method is less common due to potential hydrolysis of the ester group in aqueous acidic conditions.
Industrial-Scale Considerations
Solvent Selection
Byproduct Management
The hydrolysis of intermediates like 2-cyano-2-[4-(chloromethyl)phenyl]acetate generates trace ammonium salts, removed via aqueous washes. Chloromethyl group stability is ensured by maintaining reaction temperatures below 90°C and avoiding strong bases.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Strecker Synthesis |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Catalyst Cost | High (Raney nickel) | Low |
| Safety | Moderate | High (cyanide use) |
| Scalability | Industrial-friendly | Limited by cyanide |
Recent Advancements
Enzymatic Esterification
Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) avoids acidic conditions, preserving the chloromethyl group. Reported yields reach 80% with immobilized Candida antarctica lipase B.
Flow Chemistry
Continuous-flow hydrogenation reduces reaction times from 12 hours to 30 minutes. Microreactors enhance heat transfer, preventing thermal degradation of intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the aromatic ring, alterations to the ester group, and stereochemical configurations. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic applicability.
Table 1: Comparative Data for Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate Hydrochloride and Analogues
Biological Activity
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is a synthetic compound with notable structural features that confer unique biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and its interactions with biological systems. The following sections detail the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its amino and ester functional groups, which play crucial roles in its reactivity and biological interactions. The synthesis typically involves the reaction of appropriate phenolic precursors with chloromethyl derivatives under controlled conditions to yield the desired product.
1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 200 |
| Bacillus subtilis | 150 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 25 |
| HeLa (Cervical) | 20 |
These findings imply that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to function as a ligand that binds to receptors or enzymes, modulating their activity and triggering downstream biological effects.
Research indicates that the compound may inhibit certain pathways involved in cell proliferation and survival, contributing to its cytotoxic effects in cancer cells. Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in vitro, suggesting that this compound could be developed into a novel antibiotic therapy.
Case Study 2: Cancer Cell Line Studies
A study conducted at a prominent cancer research institute assessed the cytotoxicity of the compound on various cancer cell lines. Results indicated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via esterification of an amino acid derivative followed by chloromethylation. For example, hydrogenation using Pd/C under 40 psi pressure (ethanol solvent) is employed to reduce intermediates, followed by column chromatography (silica gel) and acid treatment (e.g., HCl in ethyl acetate) to isolate the hydrochloride salt . Purity is confirmed via NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]⁺ peaks) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.6 ppm, methyl ester at δ 3.7 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions . X-ray crystallography (e.g., triclinic P1 space group, α/β angles ~90–100°) may resolve stereochemical ambiguities in derivatives .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance chloromethylation efficiency, while bases like triethylamine neutralize HCl byproducts . Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the chloromethyl group, predicting sites for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Solvent effects (e.g., dielectric constant of DMSO vs. water) are modeled using COSMO-RS .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) are addressed by standardizing assay conditions (pH, temperature) and validating purity (>98% via HPLC). Comparative studies using isogenic cell lines control for off-target effects .
Q. How does stereochemistry at the α-amino position influence pharmacological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) produces (R)- and (S)-isomers. Circular Dichroism (CD) and kinetic resolution assays correlate stereochemistry with receptor binding (e.g., serotonin/dopamine receptor modulation) .
Q. What analytical techniques quantify trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
